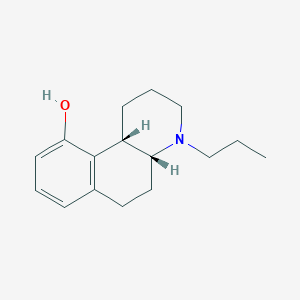
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as HPBQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the family of octahydrobenzoquinolines, which are known to have a variety of biological activities such as antitumor, antiviral, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline is not fully understood, but it has been proposed to involve the inhibition of DNA synthesis and cell proliferation. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV.
Efectos Bioquímicos Y Fisiológicos
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to decrease the levels of glutathione, a major antioxidant in cells. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to inhibit the activity of the cytochrome P450 enzyme, which is involved in the metabolism of drugs and toxins in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its high yield and purity, which makes it suitable for further research. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been found to have a wide range of biological activities, making it a versatile compound for studying various diseases. However, one limitation of using 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in lab experiments is its potential toxicity, as it has been shown to induce oxidative stress and cell death in normal cells as well as cancer cells.
Direcciones Futuras
There are several future directions for research on 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline for cancer therapy. Another area of interest is its potential use as an antiviral agent for the treatment of hepatitis B and HIV. Future studies should focus on the mechanism of action of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline against these viruses and its potential toxicity in humans. Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline could be further modified to improve its bioavailability and reduce its toxicity, making it a more effective and safe therapeutic agent.
Métodos De Síntesis
The synthesis of 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline involves the reaction of 4-propyl-1,2,3,6-tetrahydropyridine with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Pictet-Spengler condensation, followed by reduction and oxidation steps to yield 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline. This method has been optimized to produce 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline in high yield and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has also been found to have antiviral activity against the hepatitis B virus and the human immunodeficiency virus (HIV). Additionally, 10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
109062-23-9 |
|---|---|
Nombre del producto |
10-Hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline |
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(4aR,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-10-ol |
InChI |
InChI=1S/C16H23NO/c1-2-10-17-11-4-6-13-14(17)9-8-12-5-3-7-15(18)16(12)13/h3,5,7,13-14,18H,2,4,6,8-11H2,1H3/t13-,14-/m1/s1 |
Clave InChI |
PXQVPBZSEWLGIX-ZIAGYGMSSA-N |
SMILES isomérico |
CCCN1CCC[C@@H]2[C@H]1CCC3=C2C(=CC=C3)O |
SMILES |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
SMILES canónico |
CCCN1CCCC2C1CCC3=C2C(=CC=C3)O |
Sinónimos |
10-HPOBQ 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline 10-hydroxy-4-propyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline hydrochloride, (4aR-cis)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



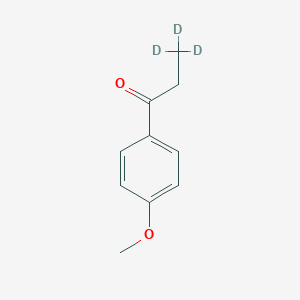
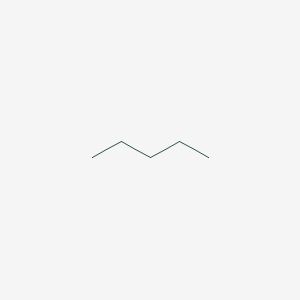
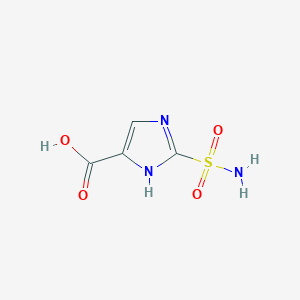

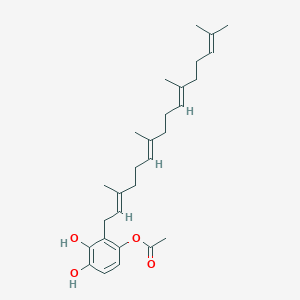



![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

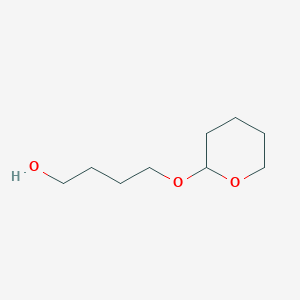
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)
